Cas no 2092876-38-3 ((E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid)

(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid structure
2092876-38-3 structure
Product name:(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
CAS No:2092876-38-3
MF:C11H11NO4
MW:221.209343194962
CID:5722257
PubChem ID:121200656

(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026708547
    • 2092876-38-3
    • F1907-4019
    • 1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidine-3-carboxylic acid
    • (E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
    • 1-(3-(Furan-2-yl)acryloyl)azetidine-3-carboxylic acid
    • Inchi: 1S/C11H11NO4/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+
    • SMILES: OC(C1CN(C(/C=C/C2=CC=CO2)=O)C1)=O

Computed Properties

  • Exact Mass: 221.06880783g/mol
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 70.8Ų

(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E285906-1g
(E)-1-(3-(Furan-2-yl)acryloyl)azetidine-3-carboxylic Acid
2092876-38-3
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4019-2.5g
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
2092876-38-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4019-0.25g
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
2092876-38-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4019-1g
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
2092876-38-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4019-10g
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
2092876-38-3 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4019-0.5g
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
2092876-38-3 95%+
0.5g
$380.0 2023-09-07
TRC
E285906-100mg
(E)-1-(3-(Furan-2-yl)acryloyl)azetidine-3-carboxylic Acid
2092876-38-3
100mg
$ 95.00 2022-06-05
TRC
E285906-500mg
(E)-1-(3-(Furan-2-yl)acryloyl)azetidine-3-carboxylic Acid
2092876-38-3
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-4019-5g
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
2092876-38-3 95%+
5g
$1203.0 2023-09-07

Additional information on (E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid

Recent Advances in the Study of (E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid (CAS: 2092876-38-3)

The compound (E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid (CAS: 2092876-38-3) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This brief report synthesizes the latest research findings on this molecule, focusing on its chemical properties, biological activities, and potential therapeutic applications.

Structural analysis reveals that this compound features a unique combination of an azetidine ring, a furan moiety, and an α,β-unsaturated carbonyl system. The presence of these pharmacophores suggests multiple potential interaction sites with biological targets. Recent computational studies have demonstrated favorable drug-like properties, including acceptable solubility and permeability characteristics.

In pharmacological screening, this compound has shown selective inhibitory activity against several kinase targets implicated in inflammatory and oncological pathways. Particularly noteworthy are its effects on JAK-STAT signaling components, with IC50 values in the low micromolar range. The (E)-configuration of the acryloyl group appears critical for maintaining this biological activity, as demonstrated by comparative studies with the (Z)-isomer.

Synthetic methodologies for this compound have been optimized in recent work, with improved yields reported through palladium-catalyzed coupling strategies. The current preferred route involves a three-step synthesis from commercially available azetidine-3-carboxylic acid derivatives, with an overall yield of 42% in the most efficient published protocol.

Metabolic stability studies in human liver microsomes indicate moderate clearance rates, suggesting potential for further structural optimization. Recent structure-activity relationship (SAR) investigations have identified the 3-position of the azetidine ring as a promising site for modification to enhance pharmacokinetic properties while maintaining target engagement.

Emerging preclinical data suggest potential applications in autoimmune disorders and certain hematological malignancies. However, comprehensive toxicological profiling remains to be completed. The compound's unique scaffold offers opportunities for development as either a lead compound or a chemical probe for target validation studies.

Future research directions likely to emerge include further SAR exploration, formulation development, and expanded target profiling. The combination of synthetic accessibility and promising biological activity makes this compound an attractive subject for continued investigation in chemical biology and drug discovery programs.

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